1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The synthetic route typically includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Formation of the Oxadiazole Moiety: This is typically done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the piperidine ring with the fluorophenyl and oxadiazole groups under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHYL]-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the molecule can be replaced with other groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity and potential as a drug candidate.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and chemical entities.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
1-[(4-FLUOROPHENYL)METHYL]-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a fluorophenyl group and has applications in medicinal chemistry.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and are used in various therapeutic applications.
Pyrrolidine Derivatives: These compounds are used in drug discovery due to their versatile biological activities and structural similarities.
The uniqueness of 1-[(4-FLUOROPHENYL)METHYL]-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25FN4O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25FN4O2/c1-16-3-2-4-19(13-16)22-26-21(30-27-22)14-25-23(29)18-9-11-28(12-10-18)15-17-5-7-20(24)8-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,25,29) |
InChI Key |
RPYZOBGBVWAMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3CCN(CC3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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